REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[N:6][CH:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.O.[CH3:12][N:13](C=O)C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].[C-]#N.[Zn+2].[C-]#N.[Zn]>[NH:8]1[C:4]2[CH:5]=[N:6][CH:7]=[C:2]([C:12]#[N:13])[C:3]=2[CH:10]=[CH:9]1 |f:3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(=CN=C1)NC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
131 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
zinc cyanide
|
Quantity
|
190 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
21 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixtue was cooled to RT
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture extracted with EtOAc (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated tinder reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/EtOAc (1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C1C=NC=C2C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 232 mg | |
YIELD: PERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |